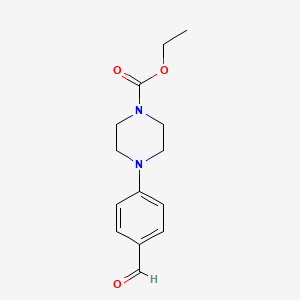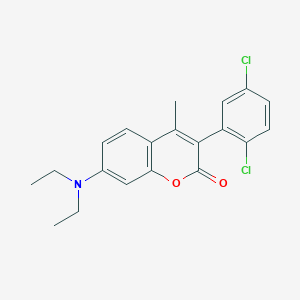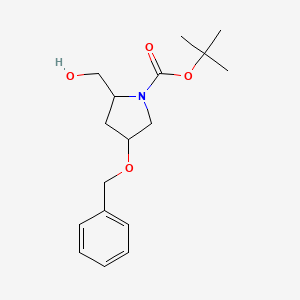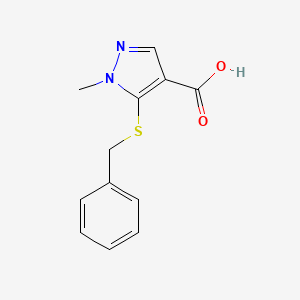
Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate
概要
説明
Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-formylphenyl)piperazine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethyl chloroformate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(4-Carboxyphenyl)piperazine-1-carboxylate.
Reduction: 4-(4-Hydroxymethylphenyl)piperazine-1-carboxylate.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
科学的研究の応用
Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate is largely dependent on its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The piperazine ring can interact with various receptors in the body, potentially leading to therapeutic effects. The exact pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and alteration of gene expression.
類似化合物との比較
Ethyl 4-(4-formylphenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
1-Ethyl-4-(4-formylphenyl)piperazine: Similar structure but lacks the carboxylate group, which may affect its reactivity and biological activity.
4-(4-Formylphenyl)piperazine-1-carboxylic acid: Similar structure but lacks the ethyl ester group, which may influence its solubility and pharmacokinetic properties.
4-(4-Formylphenyl)piperazine: Lacks both the ethyl ester and carboxylate groups, which may significantly alter its chemical and biological properties.
This compound is unique due to the presence of both the formyl group and the ethyl ester group, which confer distinct chemical reactivity and potential biological activity.
特性
IUPAC Name |
ethyl 4-(4-formylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)16-9-7-15(8-10-16)13-5-3-12(11-17)4-6-13/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVYKVPKIWJABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3319390.png)
![2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3319393.png)
![(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B3319404.png)

![1-[(4-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3319415.png)
![1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one](/img/structure/B3319423.png)
![2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine](/img/structure/B3319425.png)

